

The Enigmatic Tripeptide: A Technical Review of γ -L-Glutamyl-L-cysteinyl-L-lysine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Glu-Cys-Lys

Cat. No.: B13827739

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract: The tripeptide γ -L-glutamyl-L-cysteinyl-L-lysine (**γ -Glu-Cys-Lys**) represents an intriguing yet understudied molecule within the broader class of γ -glutamyl peptides. While its close relatives, γ -glutamylcysteine (γ -Glu-Cys) and glutathione (γ -Glu-Cys-Gly), have been extensively investigated for their central roles in cellular redox homeostasis, the specific functions and properties of **γ -Glu-Cys-Lys** remain largely uncharacterized. This technical guide provides a comprehensive review of the available literature on **γ -Glu-Cys-Lys**, contextualized within the well-established framework of γ -glutamyl peptide biochemistry. We summarize the limited physicochemical data, explore potential synthesis and purification methodologies based on established peptide chemistry, and discuss putative biological activities and signaling pathways. This document aims to serve as a foundational resource to stimulate further investigation into this enigmatic tripeptide and its potential therapeutic applications.

Introduction to γ -Glutamyl Peptides

γ -Glutamyl peptides are characterized by an isopeptide bond between the γ -carboxyl group of a glutamate residue and the amino group of an amino acid. This unconventional linkage renders them resistant to cleavage by most cellular peptidases, a key feature that distinguishes them from proteins and other peptides. The most prominent member of this family is glutathione (GSH), a ubiquitous antioxidant crucial for cellular protection against oxidative stress. The synthesis of these peptides is primarily governed by the γ -glutamyl cycle, a series of enzymatic reactions that also facilitates amino acid transport across cell membranes.

While research has heavily focused on γ -Glu-Cys as the direct precursor to GSH and GSSG itself, other γ -glutamyl peptides, such as **γ -Glu-Cys-Lys**, are thought to be synthesized under specific physiological or pathological conditions. These molecules may possess unique biological activities, potentially acting as signaling molecules or specialized antioxidants.

Physicochemical Properties of γ -Glutamyl Peptides

Quantitative data for **γ -Glu-Cys-Lys** is sparse. However, we can infer some properties from its constituent amino acids and related peptides. The tables below summarize known data for **γ -Glu-Cys-Lys** and its better-understood precursors.

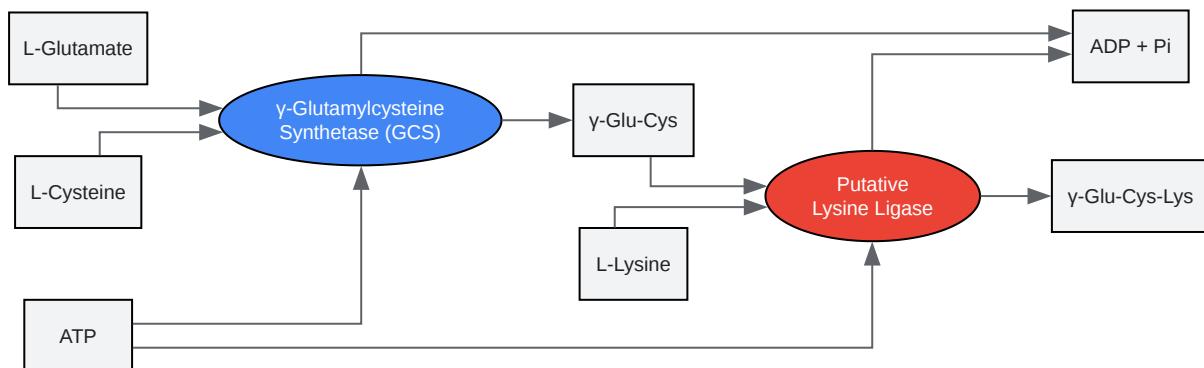
Table 1: Physicochemical Properties of γ -L-Glutamyl-L-cysteinyl-L-lysine

Property	Value	Source
Molecular Formula	$C_{14}H_{26}N_4O_6S$	[1] [2]
Molecular Weight	378.45 g/mol	[1] [2]
CAS Number	128960-73-6	[1] [2]
Synonyms	N2-(N-L-gamma-Glutamyl-L-cysteinyl)-L-lysine	[1]
Appearance	Not reported	
Solubility	Not reported	
pKa	Not reported	
LogP	Not reported	

Table 2: Physicochemical Properties of γ -L-Glutamyl-L-cysteine

Property	Value	Source
Molecular Formula	C ₈ H ₁₄ N ₂ O ₅ S	[3]
Molecular Weight	250.27 g/mol	[3]
Appearance	White, opaque crystals	[3]
log P	-1.168	[3]
pKa (acidic)	2.214	[3]
pKb (basic)	11.783	[3]

Synthesis and Purification of γ -Glu-Cys-Lys


Detailed experimental protocols for the synthesis of **γ -Glu-Cys-Lys** are not available in the current literature. However, based on established methodologies for peptide synthesis, both enzymatic and chemical approaches are feasible.

Enzymatic Synthesis

The biosynthesis of γ -glutamyl peptides is catalyzed by two key enzymes in the γ -glutamyl cycle:

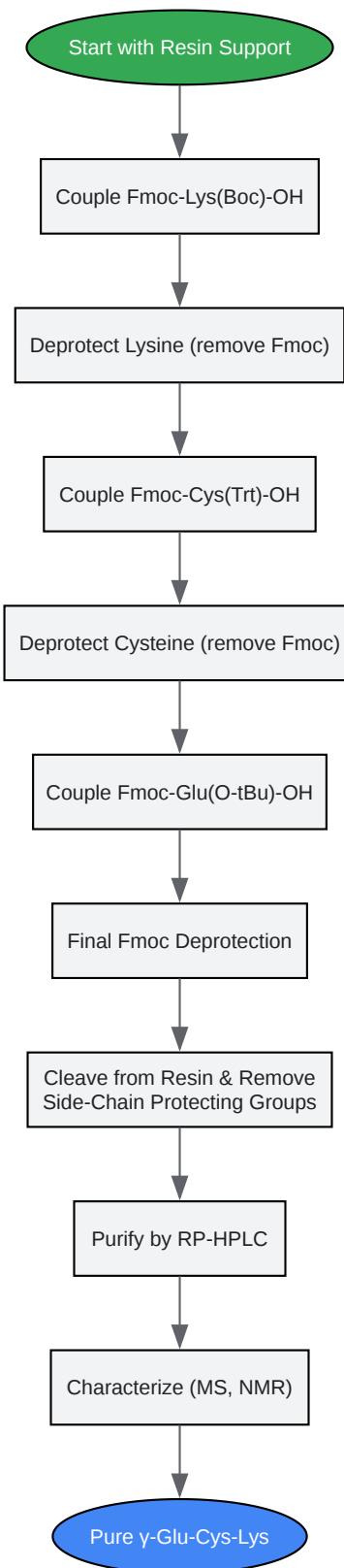
- γ -Glutamylcysteine Synthetase (GCS; also known as Glutamate-cysteine ligase, GCL): This enzyme catalyzes the ATP-dependent formation of the γ -glutamyl bond between glutamate and the amino group of cysteine, forming γ -Glu-Cys.[4][5] It is plausible that under certain conditions, or with engineered enzyme specificity, GCS could potentially ligate glutamate to a cysteinyl-lysine dipeptide, although this has not been reported.
- Glutathione Synthetase (GS): GS catalyzes the addition of glycine to γ -Glu-Cys to form glutathione.[5] It is conceivable that GS, or a similar ligase, could add lysine to γ -Glu-Cys instead of glycine, which would directly produce **γ -Glu-Cys-Lys**.

A proposed enzymatic synthesis workflow is depicted below:

[Click to download full resolution via product page](#)

Proposed enzymatic synthesis of γ -Glu-Cys-Lys.

Chemical Synthesis: Solid-Phase Peptide Synthesis (SPPS)


Solid-phase peptide synthesis (SPPS) is a standard method for the chemical synthesis of peptides. A potential SPPS protocol for **γ -Glu-Cys-Lys** would involve the sequential coupling of protected amino acids on a solid resin support. A critical step would be the use of a glutamate derivative with its α -carboxyl group protected, allowing for the formation of the γ -peptide bond.

A generalized SPPS protocol would include:

- Resin Preparation: Swelling of a suitable resin (e.g., Wang or Rink amide resin).
- First Amino Acid Coupling: Attachment of Fmoc-Lys(Boc)-OH to the resin.
- Deprotection: Removal of the Fmoc group from lysine using a piperidine solution.
- Second Amino Acid Coupling: Coupling of Fmoc-Cys(Trt)-OH to the deprotected lysine.
- Deprotection: Removal of the Fmoc group from cysteine.
- Third Amino Acid Coupling: Coupling of Fmoc-Glu(O-tBu)-OH to the deprotected cysteine.
- Final Deprotection: Removal of the final Fmoc group.

- Cleavage and Global Deprotection: Cleavage of the peptide from the resin and removal of all side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid-based).
- Purification: Purification of the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
- Characterization: Verification of the peptide's identity and purity by mass spectrometry and NMR spectroscopy.

The logical workflow for SPPS is illustrated below:

[Click to download full resolution via product page](#)

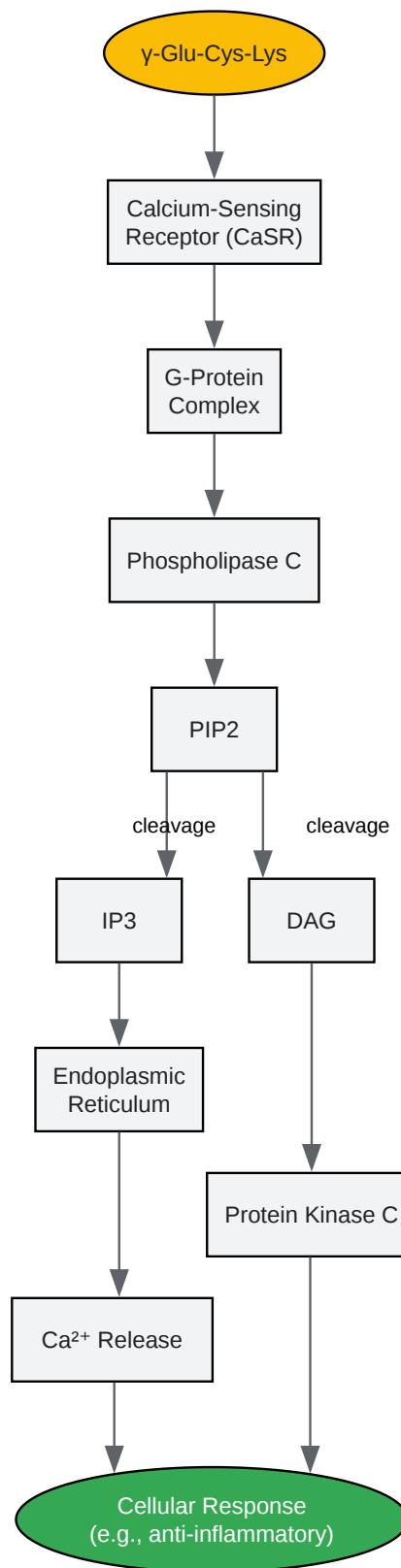
*General workflow for the solid-phase synthesis of **gamma-Glu-Cys-Lys**.*

Potential Biological Functions and Signaling Pathways

While direct evidence is lacking for **γ -Glu-Cys-Lys**, we can hypothesize its biological roles based on its structural similarity to other γ -glutamyl peptides and its known descriptors.

Antioxidant Activity

γ -Glu-Cys-Lys is described as an antioxidant.^[1] The cysteine residue, with its reactive thiol group, is the likely source of this activity. It could directly scavenge reactive oxygen species (ROS) or act as a substrate for antioxidant enzymes.


Proposed Antioxidant Mechanisms:

- Direct ROS Scavenging: The thiol group of the cysteine residue can donate a hydrogen atom to neutralize free radicals.
- Metal Chelation: The multiple carboxyl and amino groups may allow for the chelation of pro-oxidant metal ions like iron and copper.
- Enzymatic Cofactor: It could potentially serve as a cofactor for enzymes like glutathione peroxidase, similar to γ -Glu-Cys.

Signaling Molecule

Recent studies have highlighted the role of γ -glutamyl peptides as signaling molecules, particularly through their interaction with the calcium-sensing receptor (CaSR).^{[6][7]} The CaSR is a G-protein coupled receptor that modulates intracellular signaling in response to extracellular calcium and other ligands. It is plausible that **γ -Glu-Cys-Lys** could also act as an allosteric modulator of CaSR, influencing intracellular calcium levels and downstream signaling cascades.

The proposed signaling pathway is as follows:

[Click to download full resolution via product page](#)

*Hypothetical signaling pathway of **γ-Glu-Cys-Lys** via the CaSR.*

Bifunctional Trapping Agent

The description of **γ -Glu-Cys-Lys** as a "bifunctional trapping agent" suggests it may be used to capture or cross-link other molecules.^[2] The thiol group of cysteine is a strong nucleophile, capable of reacting with electrophiles. The ϵ -amino group of lysine is also nucleophilic. This dual reactivity could allow the tripeptide to "trap" molecules with two electrophilic sites or to cross-link two different molecules.

Future Research Directions

The current body of knowledge on γ -L-glutamyl-L-cysteinyl-L-lysine is nascent. To unlock its potential in drug development and other scientific fields, a concerted research effort is required. Key areas for future investigation include:

- Chemical and Enzymatic Synthesis: Development and optimization of robust synthesis and purification protocols are essential for obtaining sufficient quantities of pure **γ -Glu-Cys-Lys** for further study.
- Physicochemical Characterization: Detailed analysis of its solubility, stability under various pH and temperature conditions, and its pKa values will be crucial for formulation and experimental design.
- In Vitro Biological Activity:
 - Antioxidant Capacity: Quantitative assessment of its ROS scavenging ability using assays such as DPPH, ABTS, and ORAC, and its ability to act as a substrate for antioxidant enzymes.
 - CaSR Modulation: Investigation of its binding affinity to the CaSR and its functional effect on intracellular calcium signaling.
 - Enzyme Inhibition: Screening against relevant enzyme targets, such as proteases or kinases.
- Cellular and In Vivo Studies:

- Cell Permeability and Metabolism: Determining its ability to cross cell membranes and its metabolic fate within cells.
- Pharmacokinetics and Pharmacodynamics: In vivo studies to understand its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its dose-response relationship for any observed biological effects.
- Mechanism of Action: Elucidating the molecular mechanisms underlying its purported roles as an antioxidant and "bifunctional trapping agent."

Conclusion

γ -L-Glutamyl-L-cysteinyl-L-lysine is a scientifically intriguing tripeptide with a notable lack of empirical data. While its structural similarity to well-characterized γ -glutamyl peptides provides a basis for hypothesizing its functions, dedicated research is imperative to validate these suppositions. This technical guide has synthesized the limited available information and provided a roadmap for future investigations. The elucidation of the synthesis, properties, and biological activities of **γ -Glu-Cys-Lys** holds the promise of uncovering a novel molecule with potential applications in therapeutics, particularly in areas related to oxidative stress and cellular signaling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. biosynth.com [biosynth.com]
- 2. scbt.com [scbt.com]
- 3. γ -L-Glutamyl-L-cysteine - Wikipedia [en.wikipedia.org]
- 4. Glutamate–cysteine ligase - Wikipedia [en.wikipedia.org]
- 5. GLUTATHIONE SYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Emerging Roles of γ -Glutamyl Peptides Produced by γ -Glutamyltransferase and the Glutathione Synthesis System - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Enigmatic Tripeptide: A Technical Review of γ -L-Glutamyl-L-cysteinyl-L-lysine]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b13827739#literature-review-on-gamma-glu-cys-lys\]](https://www.benchchem.com/product/b13827739#literature-review-on-gamma-glu-cys-lys)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com